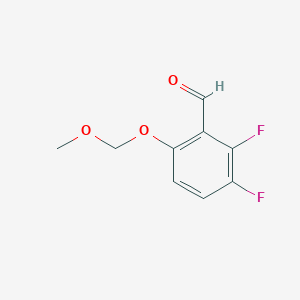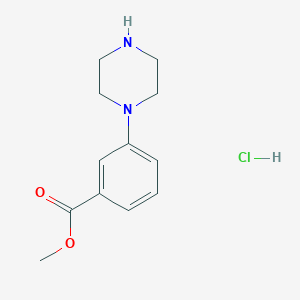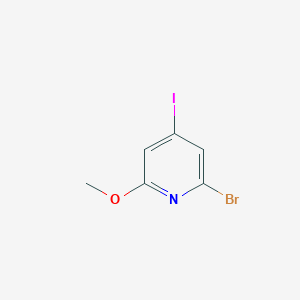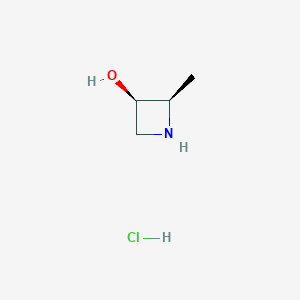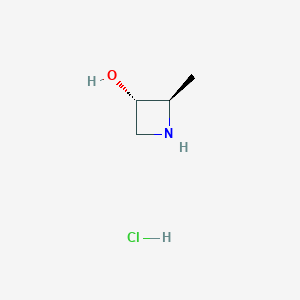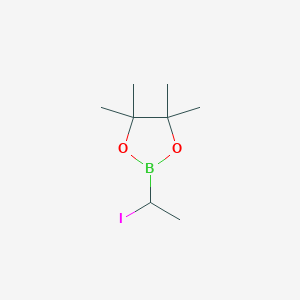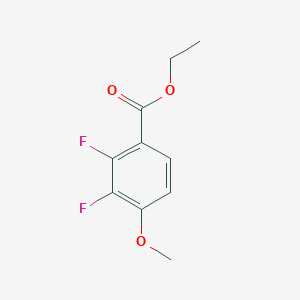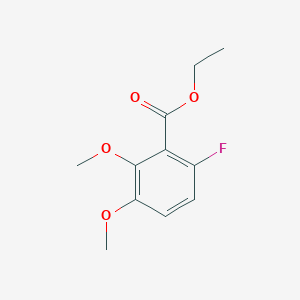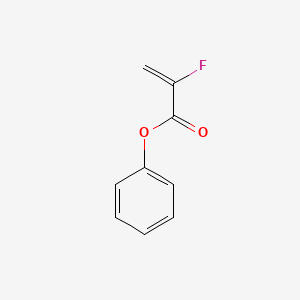
Phenyl 2-fluoroacrylate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-fluoroacrylate (PFA) is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. It is a monomer, which is a small molecule that can be used to create polymers, and is composed of the elements carbon, hydrogen, fluorine, and oxygen. PFA is a colorless, volatile liquid with a boiling point of about 120°C and a melting point of about -20°C. It has a wide range of uses, from medical applications to industrial processes.
Applications De Recherche Scientifique
Phenyl 2-fluoroacrylate; 98% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of polymers, as a coating for medical implants, and as a component of paints, coatings, and adhesives. It is also used in the manufacture of polymers for medical applications, such as prosthetic devices and artificial organs. In addition, Phenyl 2-fluoroacrylate; 98% is used in the production of polymers for use in drug delivery systems, as well as for the production of polymers for use in the production of plastics and other materials.
Mécanisme D'action
Phenyl 2-fluoroacrylate; 98% acts as a free-radical initiator, which means it is able to create free radicals that can initiate the polymerization process. Free radicals are highly reactive molecules that can react with other molecules, such as monomers, to form polymers. The free radicals created by Phenyl 2-fluoroacrylate; 98% can then react with the monomers to form polymers, which can then be used in a variety of applications.
Biochemical and Physiological Effects
Phenyl 2-fluoroacrylate; 98% has been shown to have a range of biochemical and physiological effects. It has been found to be toxic to certain bacteria, fungi, and viruses, and is also known to be an irritant to the skin and eyes. In addition, Phenyl 2-fluoroacrylate; 98% is known to be an allergen, and can cause allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 2-fluoroacrylate; 98% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to use. It is also highly soluble in a variety of solvents, making it easy to work with. However, it is also highly flammable and volatile, so it must be used with caution. In addition, Phenyl 2-fluoroacrylate; 98% can be toxic to certain organisms, so it should be handled with care.
Orientations Futures
Phenyl 2-fluoroacrylate; 98% has a wide range of potential future applications in scientific research and laboratory experiments. It could be used in the synthesis of polymers for medical applications, such as prosthetic devices and artificial organs. It could also be used to create polymers for drug delivery systems, as well as for the production of plastics and other materials. In addition, Phenyl 2-fluoroacrylate; 98% could be used in the manufacture of coatings, paints, and adhesives, and could be used to create polymers for use in industrial processes. Finally, Phenyl 2-fluoroacrylate; 98% could be used to create polymers for use in the production of nanomaterials for a variety of applications.
Méthodes De Synthèse
Phenyl 2-fluoroacrylate; 98% is synthesized by a process called free-radical polymerization. The process involves the reaction of a monomer, usually a vinyl monomer, with a free radical initiator, such as benzoyl peroxide. The reaction produces a polymer, which is then purified and distilled to produce the desired product.
Propriétés
IUPAC Name |
phenyl 2-fluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUTPNYARQHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OC1=CC=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


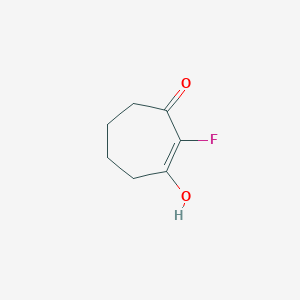
![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
